

Technical Guide: Structure Elucidation of Methyl 6-amino-1H-indazole-4-carboxylate

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Compound of Interest

Compound Name: Methyl 6-amino-1H-indazole-4-carboxylate

Cat. No.: B1326374

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Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.^{[1][2]} The specific regioisomer, **Methyl 6-amino-1H-indazole-4-carboxylate**, is of interest due to the established biological activities of related 6-aminoindazole structures, particularly in oncology.^{[3][4][5][6]} This document provides a comprehensive technical guide to the structure elucidation of this compound, detailing expected analytical data, experimental protocols for its synthesis and characterization, and its potential biological context.

Chemical Structure and Properties

- IUPAC Name: **Methyl 6-amino-1H-indazole-4-carboxylate**
- Molecular Formula: C₉H₉N₃O₂
- Molecular Weight: 191.19 g/mol
- CAS Number: Not explicitly available in search results, analogs exist.

Structure:

The image you are requesting does not exist or is no longer available.

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Spectroscopic Data for Structure Elucidation

While a complete experimental dataset for this specific molecule is not available in the provided search results, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds, such as methyl 6-bromo-1H-indazole-4-carboxylate and other indazole derivatives.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	br s	1H	NH (indazole)
~8.1	s	1H	H3
~7.1	d	1H	H5
~6.8	d	1H	H7
~5.5	br s	2H	NH ₂ (amino)

| ~3.9 | s | 3H | OCH₃ (ester) |

Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~166.0	C=O (ester)
~148.0	C6
~141.0	C7a
~135.0	C3
~122.0	C3a
~115.0	C5
~108.0	C4
~95.0	C7

| ~52.0 | OCH₃ (ester) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Amino (-NH ₂)
3300 - 3100	N-H Stretch	Indazole N-H
~1710	C=O Stretch	Ester Carbonyl
1620 - 1580	N-H Bend & C=C Stretch	Amine & Aromatic Ring

| 1250 - 1200 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Technique	Expected m/z	Ion
ESI-HRMS	192.0717	[M+H] ⁺

| ESI-HRMS | 190.0561 | [M-H]⁻ |

Experimental Protocols

The following protocols describe a plausible synthetic route and standard characterization procedures. The synthesis is based on methods reported for analogous amino-indazole compounds, which often involve the reduction of a nitro precursor.[8]

Synthesis: Reduction of Methyl 6-nitro-1H-indazole-4-carboxylate

- Reaction Setup: To a solution of methyl 6-nitro-1H-indazole-4-carboxylate (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).
- Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 40-50 psi or a balloon) and stir vigorously at room temperature.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
- Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure **methyl 6-amino-1H-indazole-4-carboxylate**.

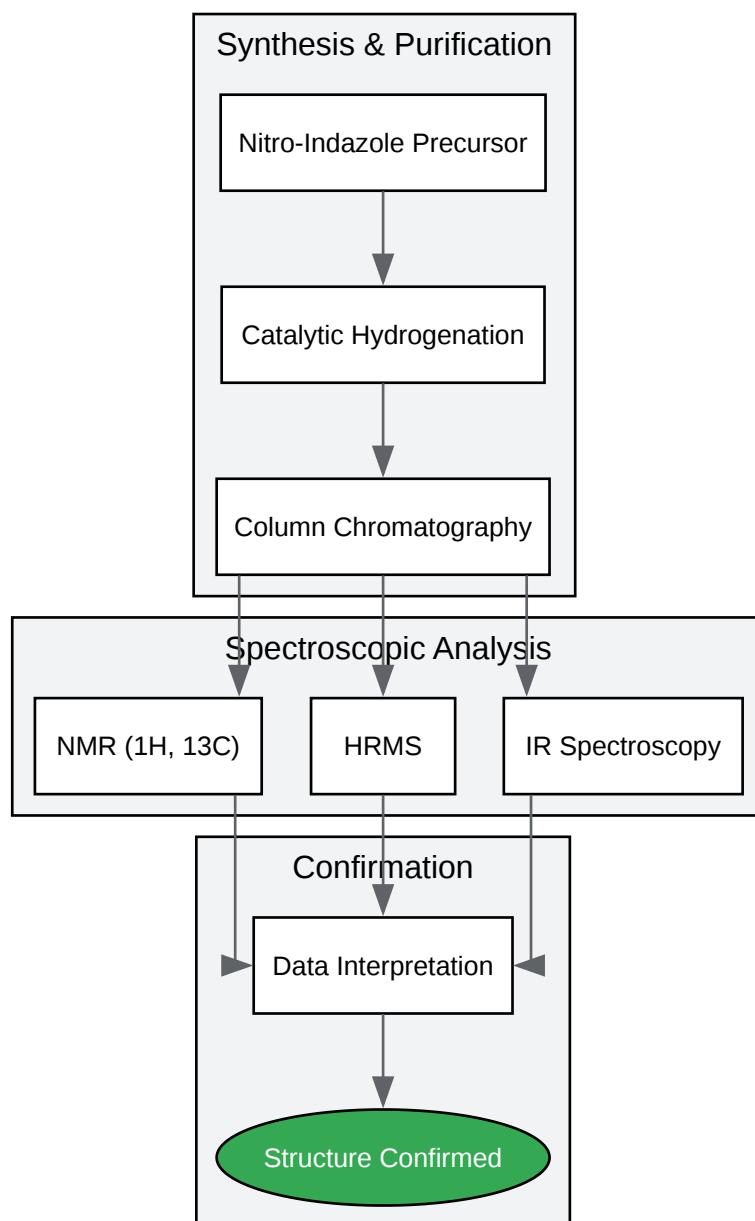
Characterization Methods

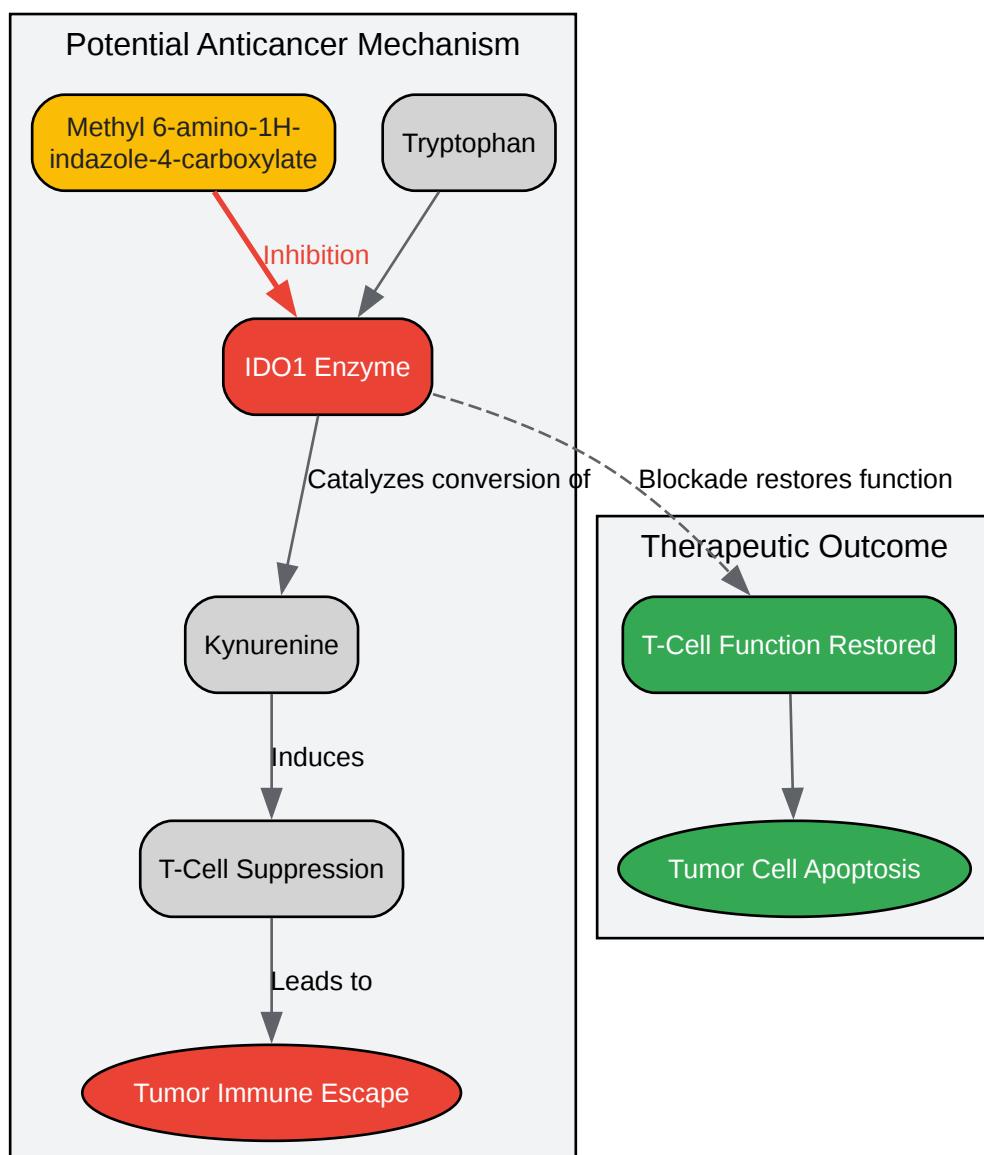
- NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
- IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
- Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the molecular ion.

Visualization of Workflows and Pathways

Logical Workflow for Structure Elucidation

The following diagram illustrates the standard workflow for synthesizing and confirming the structure of a target compound.





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